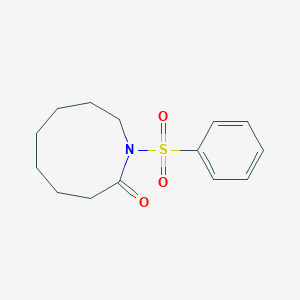
3,3-Diphenyl-1,3-dihydro-2H-indole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenylindoline-2-thione is an organosulfur compound that belongs to the class of indoline derivatives It is characterized by the presence of two phenyl groups attached to the third carbon of the indoline ring and a thione group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylindoline-2-thione typically involves the reaction of indoline-2-thione with diphenylmethane derivatives. One common method includes the use of N-heterocyclic carbene as a catalyst. The reaction is carried out under an argon atmosphere to prevent oxidation, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 3,3-Diphenylindoline-2-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenylindoline-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenylindoline-2-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Diphenylindoline-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of Nrf2 signaling, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for its potential chemopreventive properties . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2-thione: Lacks the diphenyl groups, making it less hydrophobic and potentially less biologically active.
3,3-Diphenyl-2-indolinone: Contains a carbonyl group instead of a thione group, leading to different reactivity and biological properties.
Thieno[2,3-b]indole: A fused ring system with sulfur, exhibiting different electronic properties and applications.
Uniqueness
3,3-Diphenylindoline-2-thione is unique due to its combination of the indoline core with diphenyl groups and a thione moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
117007-72-4 |
|---|---|
Molekularformel |
C20H15NS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3,3-diphenyl-1H-indole-2-thione |
InChI |
InChI=1S/C20H15NS/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |
InChI-Schlüssel |
ZXVRIKZZJAKLSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=S)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


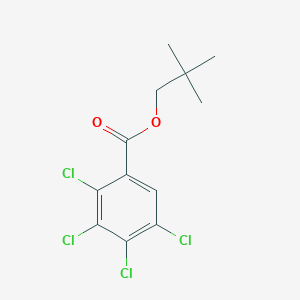
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
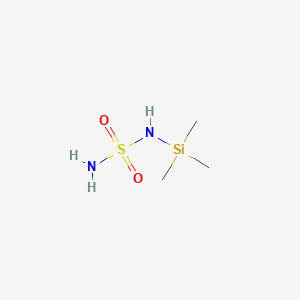
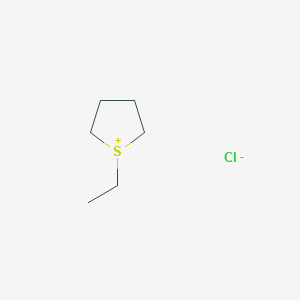
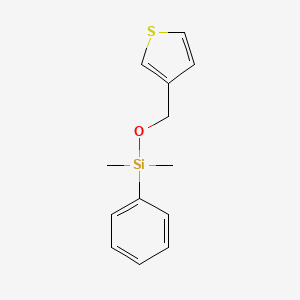
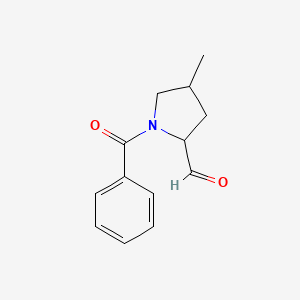
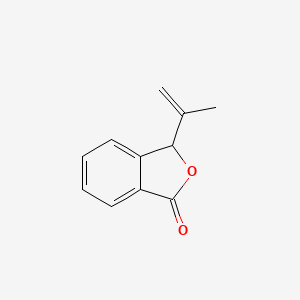
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
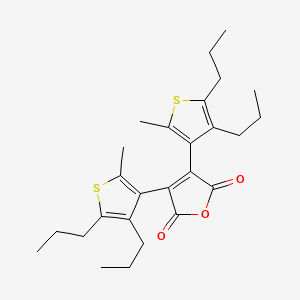
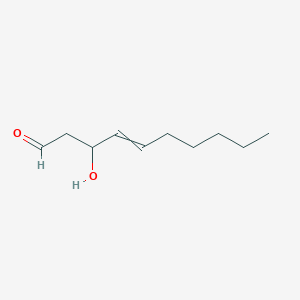
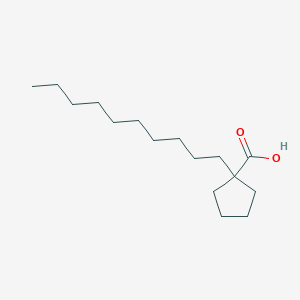
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
